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Compound of Interest

[1,2,4]Triazolo[4,3-b]pyridazin-6-
Compound Name:
amine

Cat. No.: B099957

The[1][2]triazolo[4,3-b]pyridazine system is a fused heterocyclic scaffold of significant interest
in medicinal chemistry. Its rigid, planar structure and distribution of nitrogen atoms create a
unique electronic and steric profile, making it an effective pharmacophore for interacting with
various biological targets.[3][4] This guide focuses specifically on the 6-amino substituted
derivative, Triazolo[4,3-b]pyridazin-6-amine, a key building block for the development of potent
and selective therapeutic agents. The presence of the 6-amino group provides a crucial vector
for chemical modification, allowing for the exploration of structure-activity relationships (SAR)
and the optimization of pharmacokinetic properties.

Derivatives of this core have demonstrated a wide array of pharmacological activities, including
potent inhibition of protein kinases like c-Met and Pim-1, modulation of bromodomains such as
BRD4, and disruption of tubulin polymerization, highlighting its versatility as a privileged
scaffold in oncology research.[4][5] This document serves as a technical resource for
researchers and drug development professionals, providing a comprehensive overview of the
core chemical properties, synthesis, reactivity, and therapeutic potential of Triazolo[4,3-
b]pyridazin-6-amine.

PART 1: Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical and spectral properties is
essential for the effective handling, characterization, and derivatization of any chemical entity.
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Chemical Identity and Structure

The foundational properties of the parent amine are summarized below.

IUPAC Name:[1][2]triazolo[4,3-b]pyridazin-6-amine[6]

CAS Number: 19195-46-1[2][6]

Molecular Formula: CsHsNs[2][6]

Molecular Weight: 135.13 g/mol [2][6]

lw.Chemical Structure of[<a href=1][1][2]triazolo[4,3-b]pyridazin-6-amine"
src="httpshttps://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=12272419&t=I"
width="200"/>

Caption: 2D Structure of[1][2]triazolo[4,3-b]pyridazin-6-amine.

Physicochemical Data

The following table summarizes key computed and experimental physicochemical properties.
These values are critical for predicting the compound's behavior in various solvent systems and
its potential for oral bioavailability (drug-likeness).

Property Value Source

Molecular Weight 135.13 g/mol PubChem][6]
XLogP3 (LogP) -0.6 PubChem][6]
Hydrogen Bond Donors 1 PubChem][6]
Hydrogen Bond Acceptors 4 PubChem][6]

Purity Typically >95% Amerigo Scientific[2]

Spectral Characterization Data

Spectral analysis is the cornerstone of structural elucidation and purity confirmation. While
specific data for the unsubstituted 6-amine is sparse in the reviewed literature, the following

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/13233267
https://www.amerigoscientific.com/124triazolo43-bpyridazin-6-amine-item-99093.html
https://pubchem.ncbi.nlm.nih.gov/compound/12272419
https://www.amerigoscientific.com/124triazolo43-bpyridazin-6-amine-item-99093.html
https://pubchem.ncbi.nlm.nih.gov/compound/12272419
https://www.amerigoscientific.com/124triazolo43-bpyridazin-6-amine-item-99093.html
https://pubchem.ncbi.nlm.nih.gov/compound/12272419
https://www.amerigoscientific.com/124triazolo43-bpyridazin-6-amine-item-99093.html
https://pubchem.ncbi.nlm.nih.gov/compound/12272419
https://pubchem.ncbi.nlm.nih.gov/compound/13233267
https://www.amerigoscientific.com/124triazolo43-bpyridazin-6-amine-item-99093.html
https://pubchem.ncbi.nlm.nih.gov/compound/13233267
https://www.amerigoscientific.com/124triazolo43-bpyridazin-6-amine-item-99093.html
https://pubchem.ncbi.nlm.nih.gov/compound/12272419
https://pubchem.ncbi.nlm.nih.gov/compound/12272419
https://pubchem.ncbi.nlm.nih.gov/compound/12272419
https://pubchem.ncbi.nlm.nih.gov/compound/12272419
https://www.amerigoscientific.com/124triazolo43-bpyridazin-6-amine-item-99093.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

table provides characteristic spectral features observed in its derivatives, which are invaluable

for characterization.

Spectral Method

Characteristic Features
(for derivatives)

Source

1H NMR

Aromatic protons on the

pyridazine ring typically appear

as doublets (d) in the 4 6.9-8.5
ppm range. The triazole proton
often presents as a singlet (s)
around 0 8.8-9.0 ppm.
Exchangeable NH protons
appear as singlets (s) at

variable chemical shifts.

RSC Publishing, NIH[7][8]

13C NMR

Aromatic carbons of the fused
ring system typically resonate

in the 6 115-155 ppm region.

RSC Publishing, NIH[7]

IR Spectroscopy

N-H stretching of the amine
group is observed around
3300-3500 cm~t. C=N and
C=C stretching vibrations
within the aromatic rings
appear in the 1500-1650 cm~1

region.

RSC Publishing, NIH[7]

Mass Spectrometry

The molecular ion peak
(M+H)* is readily observed,
confirming the molecular

weight.

PMC, NIH[8]

PART 2: Synthesis and Reactivity

The synthetic accessibility of the triazolopyridazine core is a key advantage for its use in drug

discovery programs. The scaffold is typically constructed through a cyclization reaction, with

the 6-amino group being introduced via nucleophilic substitution.
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General Synthetic Workflow

A common and efficient pathway to synthesize the Triazolo[4,3-b]pyridazine scaffold begins
with a commercially available dichloropyridazine. One chlorine atom is displaced with hydrazine
to form a hydrazinyl intermediate. This intermediate is then cyclized to form the triazole ring.
The remaining chlorine at the 6-position is a versatile handle for introducing the desired amine
functionality via nucleophilic aromatic substitution (SNAr).

3,6-Dichlol Hydrazine rate

oro-[1,2,4] 7 ,3-b]pyr\daz|ne) Ammonia / Amine Source (SNAN (11 2 4]Triazolof4,3-blpyridazin-6-amine

Click to download full resolution via product page

Caption: General synthetic pathway to[1][2]triazolo[4,3-b]pyridazin-6-amine.

Representative Experimental Protocol: Synthesis of 6-
Chloro-[1][2][3]triazolo[4,3-b]pyridazine (Intermediate C)

This protocol is adapted from methodologies described for the synthesis of related derivatives.

[7]

Step 1: Hydrazine Substitution: To a solution of 3,6-dichloropyridazine (1.0 eq) in ethanol,
add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

o Step 2: Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir
for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the
starting material is consumed.

o Step 3: Isolation of Intermediate B: Upon completion, concentrate the mixture under reduced
pressure. The resulting solid, 3-chloro-6-hydrazinylpyridazine, can often be used in the next
step without further purification.

e Step 4: Cyclization: Suspend the crude 3-chloro-6-hydrazinylpyridazine (1.0 eq) in triethyl
orthoformate (used as both reagent and solvent).

o Step 5: Heating: Heat the mixture to reflux (approx. 140-150 °C) for 8-12 hours.
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e Step 6: Product Isolation: Cool the reaction mixture to room temperature. The product, 6-
chloro-[1][2]triazolo[4,3-b]pyridazine, will precipitate. Collect the solid by filtration, wash with
cold ethanol, and dry under vacuum.

Self-Validation: The identity and purity of the intermediate should be confirmed by *H NMR and
LC-MS analysis before proceeding. The subsequent SNAr reaction with an ammonia source

would yield the final target compound.

Chemical Reactivity

The reactivity of Triazolo[4,3-b]pyridazin-6-amine is dominated by the nucleophilic character of
the exocyclic amino group and the electronic nature of the heterocyclic core.

e N-Functionalization: The primary amine at the C6 position is the most common site for
modification. It readily undergoes acylation, sulfonylation, and reductive amination reactions
to install a wide variety of substituents. This is the principal strategy used to build libraries of

compounds for SAR studies.

» Electrophilic Aromatic Substitution: The electron-rich nature of the fused ring system makes it
susceptible to electrophilic attack, although the conditions must be carefully controlled to
avoid side reactions.

o Metal-Catalyzed Cross-Coupling: While less common for the 6-amino derivative itself, the 6-
chloro intermediate is an excellent substrate for Suzuki, Buchwald-Hartwig, and Sonogashira
cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and alkyl groups at
this position.[4]

[1,2,4]Triazolo[4,3-b]pyridazin-6-amine

R-COCI/ R-SO2CI |Aldehyde, NaBH(OAc)3 Pd Catalyst, Base (via S_NAr intermediate)

@cylation / SulfonylatiorD [Reductive Amination / AIkyIatiorD [Cross-CoupIing (from 6-Chloro precursorg

Click to download full resolution via product page
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Caption: Key reactivity pathways for the modification of the core scaffold.

PART 3: Significance in Medicinal Chemistry

The Triazolo[4,3-b]pyridazine scaffold is a "privileged structure” in drug discovery, meaning it is
capable of binding to multiple, distinct biological targets with high affinity.

Overview of Biological Activities

The core's rigid structure and hydrogen bonding capabilities allow it to fit into the ATP-binding
pockets of many kinases and the recognition domains of other important proteins.[5] This has
led to the discovery of derivatives with potent activity against a range of diseases, primarily

cancer.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10319850/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Target | Activity

Example
Application

Key Findings References

c-Met / Pim-1 Kinase
Inhibition

Anti-cancer

Dual inhibitors with
nanomolar ICso values

have been developed, L
RSC Publishing,

showing NIH[7]

antiproliferative effects
in various cancer cell

lines.

Tubulin
Polymerization

Inhibition

Anti-cancer

Derivatives designed

as analogues of

Combretastatin A-4

CA-4) effectivel

i(nhibit)tubulin ' NIFL4]
polymerization and

arrest cells in the

G2/M phase.

BRD4 Bromodomain

Inhibition

Anti-cancer, Anti-

inflammatory

The scaffold acts as a
Kac mimetic, binding
to the bromodomain PMC, NIH[5]
and displacing it from

chromatin.

Tankyrase (TNKS)
Inhibition

Anti-cancer (Wnt/B-

catenin pathway)

The scaffold can act
as a NAD isostere,
leading to potent and PubMed[9]
selective inhibition of

TNKS1/2.

Antimicrobial Activity

Infectious Diseases

Certain derivatives
have shown promising
activity against ResearchGate[10][11]
various bacterial and

fungal strains.

Structure-Activity Relationship (SAR) Insights
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Systematic modification of the Triazolo[4,3-b]pyridazine core has yielded crucial insights into
the structural requirements for potent biological activity. The 6-amino position is a key anchor
point for introducing moieties that can interact with specific sub-pockets of a target protein.

SAR Hotspots for [1,2,4]Triazolo[4,3-b]pyridazine Core
e
I |
i [Core Scaffold] |
1
@ Position 6 (Amine)
Dictates Primary Vector Fine-tunes
Specificity for Optimization Potency
/ Favovable Modifications \
A Substituted benzyl or acyl groups
ryl/Heteroaryl groups (e.g., Pher_1y_|, p-tolyl) - Key for interaction with solvent.exposed regions S_ma_ll aIkyI_ or aryl groups o
- Influences kinase selectivity Modulates solubility and cell permeability - Can enhance binding affinity (e.g., Tankyrase inhibitors

Click to download full resolution via product page

Caption: Key positions for modification and their impact on biological activity.

e Position 6 (Amine Functionality): This is the most extensively studied position. The
introduction of various substituted aryl, heteroaryl, or alkyl groups via the amine linker is
critical for achieving high potency. For kinase inhibitors, these groups often extend into
solvent-exposed regions or form additional hydrogen bonds, significantly enhancing affinity.

[7]

o Position 3: Substitution at this position, often with small aryl groups like phenyl or tolyl, is
crucial for establishing key interactions within the binding pocket, such as pi-stacking or
hydrophobic interactions. This position often dictates the selectivity profile of the inhibitor.[4]
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o Position 8: While less frequently modified, substitutions at this position have been shown to
be important for certain targets like Tankyrase, where methyl or other small groups can
improve binding and selectivity.[9]

Conclusion

Triazolo[4,3-b]pyridazin-6-amine is a highly valuable and synthetically tractable chemical
scaffold. Its rigid, nitrogen-rich core provides a stable platform for interaction with a multitude of
biological targets, while the 6-amino group serves as a versatile handle for chemical
elaboration and property optimization. The demonstrated success in developing potent
inhibitors for critical oncology targets like c-Met, Pim-1, and BRD4 underscores its status as a
privileged structure in modern medicinal chemistry. This guide provides the foundational
chemical knowledge required for researchers to effectively utilize this scaffold in the design and
synthesis of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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